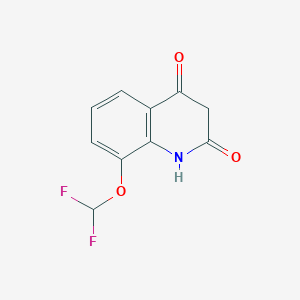
(R)-2-(1-(Methylamino)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-(Methylamino)ethyl)aniline is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(Methylamino)ethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline, which undergoes a series of reactions to introduce the chiral center and the methylamino group.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-(Methylamino)ethyl)aniline may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent production of the desired enantiomer.
Purification: Employing techniques such as crystallization or chromatography to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Scientific Research Applications
®-2-(1-(Methylamino)ethyl)aniline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which ®-2-(1-(Methylamino)ethyl)aniline exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-(Methylamino)ethyl)aniline: The enantiomer of the compound, with different biological activity.
2-(1-(Methylamino)ethyl)aniline: The racemic mixture containing both enantiomers.
N-Methyl-2-phenylethylamine: A structurally similar compound with different functional groups.
Uniqueness
®-2-(1-(Methylamino)ethyl)aniline is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-[(1R)-1-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
QBHUZMVIAUIZOA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N)NC |
Canonical SMILES |
CC(C1=CC=CC=C1N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


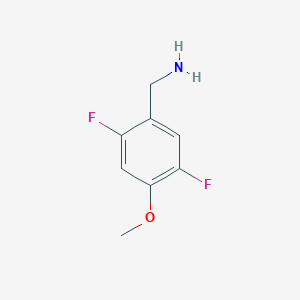
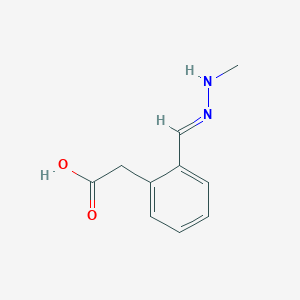
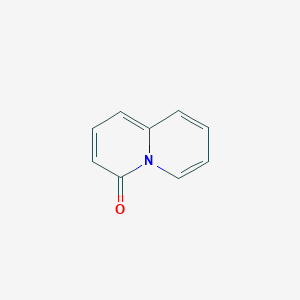
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)

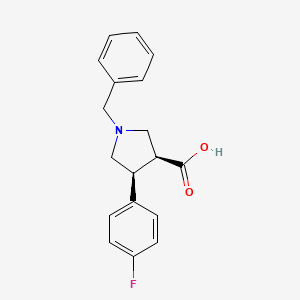
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

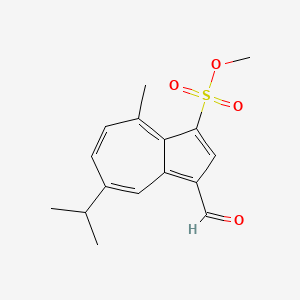

![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)
